molecular formula C14H15NO2S B1602128 4-[2-(Benzenesulfonyl)ethyl]aniline CAS No. 148960-51-4

4-[2-(Benzenesulfonyl)ethyl]aniline

Cat. No.: B1602128
CAS No.: 148960-51-4
M. Wt: 261.34 g/mol
InChI Key: GTOBMLOOZUMYGG-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide and Aniline (B41778) Chemistry in Academic Research

The scientific foundations of the benzenesulfonyl aniline class are built upon the rich histories of sulfonamide and aniline chemistry. Aniline was first isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo. Its discovery was a cornerstone for the development of synthetic organic chemistry, leading to the creation of the first synthetic dye, mauveine, and revolutionizing the dye industry. The aniline moiety, a primary aromatic amine, is a fundamental building block in the synthesis of a vast array of organic compounds, including pharmaceuticals, pigments, and agrochemicals. Current time information in Singapore.

The journey of sulfonamides began later, with their initial synthesis in the early 20th century. A pivotal moment came in the 1930s with the work of Gerhard Domagk, who discovered the antibacterial effects of Prontosil, a sulfonamide-containing dye. guidechem.com This discovery, which earned Domagk the Nobel Prize, revealed that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide (B372717). guidechem.comguidechem.com This breakthrough heralded the age of chemotherapy and led to the development of a wide range of "sulfa drugs," the first broadly effective systemic antibacterials, which saved countless lives before the widespread availability of penicillin. buyersguidechem.com The development of thousands of molecules based on the sulfanilamide structure underscored the versatility of the sulfonamide group in medicinal chemistry. buyersguidechem.com

Significance of the 4-[2-(Benzenesulfonyl)ethyl]aniline Scaffold in Organic Synthesis

The scaffold of this compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of its constituent parts: the aniline amine group and the benzenesulfonyl group. guidechem.com The aniline component provides a nucleophilic center and a site for further functionalization, such as diazotization or acylation, allowing for its incorporation into larger, more complex molecules.

The benzenesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. The ethyl linker between the aniline and the benzenesulfonyl groups provides flexibility and specific spatial orientation, which can be crucial in the design of targeted molecules. Compounds containing this scaffold are recognized for their utility in the pharmaceutical and agrochemical industries, valued for their stability and solubility in common organic solvents, which facilitates their use in a variety of reaction conditions. guidechem.com The ability to introduce the entire this compound unit or to modify its functional groups makes it a strategic component in the synthesis of diverse chemical entities.

Overview of Research Trajectories for the Chemical Compound

Research related to this compound primarily revolves around its role as a synthetic intermediate. Its structural components suggest several potential research avenues.

One key area is its use in the synthesis of more complex molecules. A documented synthetic pathway to this compound involves the reduction of its nitro-analogue, 2-(4-nitrophenyl)ethyl phenyl sulfone. This positions the title compound as a direct descendant of a well-defined precursor, making it an accessible intermediate for further chemical elaboration.

Table 1: Synthetic Precursor of this compound

Precursor NameCAS Number
2-(4-nitrophenyl)ethyl phenyl sulfone340041-90-9
This table outlines a known chemical precursor for the synthesis of this compound, as identified in chemical literature.

Furthermore, the broader class of benzenesulfonyl aniline derivatives has been extensively investigated for various biological activities. Research has shown that related scaffolds are explored for applications such as anti-inflammatory, analgesic, and antitumor agents. sigmaaldrich.comchemeo.com While specific studies on the biological activity of this compound are not widely documented in the reviewed literature, its structural similarity to these researched compounds suggests its potential as a scaffold for the development of new therapeutic agents. The primary amino group of the aniline moiety is a key handle for derivatization, allowing for the attachment of various pharmacophores that could modulate biological activity.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 148960-51-4
Molecular Formula C₁₄H₁₅NO₂S
Molecular Weight 261.34 g/mol
Appearance White solid
Predicted Boiling Point 496.7 ± 37.0 °C
Predicted Density 1.240 ± 0.06 g/cm³
This table summarizes the known and predicted physicochemical properties of this compound. guidechem.com Note that the boiling point and density are predicted values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(benzenesulfonyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c15-13-8-6-12(7-9-13)10-11-18(16,17)14-4-2-1-3-5-14/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOBMLOOZUMYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565724
Record name 4-[2-(Benzenesulfonyl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148960-51-4
Record name 4-[2-(Benzenesulfonyl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classical Approaches for the Synthesis of 4-[2-(Benzenesulfonyl)ethyl]aniline

Traditional methods for synthesizing sulfonamides are robust and have been widely used for over a century. They typically rely on the reaction of a sulfonyl chloride with an amine or sequential addition reactions.

The most conventional method for forming the sulfonamide linkage is the reaction of an arylsulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction, a variation of the Schotten-Baumann reaction, is known as the Hinsberg reaction when used to distinguish between primary, secondary, and tertiary amines. wikipedia.org

For the synthesis of this compound, the primary amine precursor, 2-(4-aminophenyl)ethanol (B86761), is reacted with benzenesulfonyl chloride. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. An aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, is used to neutralize the hydrogen chloride byproduct and to deprotonate the initially formed sulfonamide, rendering it soluble in the aqueous medium. wikipedia.org Subsequent acidification of the reaction mixture precipitates the final product. The reaction is highly efficient for forming the sulfonamide bond with aniline (B41778) derivatives. researchgate.net A similar procedure has been successfully employed for the reaction of benzenesulfonyl chloride with p-aminophenol, a related aniline derivative, using aqueous sodium carbonate as the base. nih.gov

Table 1: Classical Sulfonamide Synthesis Conditions

Reactant 1 Reactant 2 Base Solvent Temperature Yield Reference
2-(4-Aminophenyl)ethanol Benzenesulfonyl Chloride aq. NaOH Water/Dichloromethane Room Temp. High (Typical) wikipedia.org
p-Aminophenol Benzenesulfonyl Chloride aq. Na₂CO₃ Water Room Temp. 73% nih.gov
Substituted Anilines Benzenesulfonyl Chloride Pyridine - - High researchgate.net

Sequential Addition Protocols

Sequential protocols are critical in directing the outcome of a synthesis involving multi-functional molecules. A key alternative classical strategy for synthesizing this compound involves a Michael addition. This approach requires the synthesis of 4-vinylaniline (B72439) (p-aminostyrene) as a key intermediate.

First, the precursor 2-(4-aminophenyl)ethanol is subjected to dehydration. This is classically achieved by heating the alcohol with a strong base like potassium hydroxide (KOH) under reduced pressure, which eliminates water to form the vinyl group, yielding 4-vinylaniline. prepchem.com

In the second step, benzenesulfinic acid is added to 4-vinylaniline. This is a conjugate or Michael-type addition, where the sulfinate anion acts as a nucleophile, attacking the β-carbon of the vinyl group. This sequence avoids the use of the highly reactive benzenesulfonyl chloride. The conjugate addition of nucleophiles to activated alkenes is a fundamental bond-forming strategy in organic chemistry. nsf.govresearchgate.net

Modern Synthetic Advancements and Green Chemistry Principles

Recent advancements in chemical synthesis have been driven by the twelve principles of green chemistry, which advocate for safer, more efficient, and environmentally benign processes. nih.gov These principles have been applied to sulfonamide synthesis, leading to the development of catalytic methods and the use of optimized, greener reaction systems.

Modern synthetic chemistry seeks to replace stoichiometric reagents with catalytic alternatives to minimize waste and improve atom economy. Several catalytic methods have been developed for the formation of sulfonamides, bypassing the traditional reliance on sulfonyl chlorides.

Palladium-Catalyzed Cross-Coupling: A notable advancement is the palladium-catalyzed synthesis of aryl sulfonamides. One such method involves the coupling of arylboronic acids with a sulfur dioxide surrogate, which can then be converted in-situ to the sulfonamide by adding an amine. nih.govorganic-chemistry.org This allows for the construction of both the aryl and amine components in a single operation from readily available starting materials. nih.gov

Copper-Catalyzed Reactions: Copper catalysis has emerged as a cost-effective and efficient method for N-arylation and sulfonamide synthesis. organic-chemistry.org One-step methods using a copper salt catalyst have been developed to synthesize functionalized aryl sulfonamides from stable sodium sulfinates and anilines in the presence of an oxidant like K₂S₂O₈. acs.org This approach tolerates a wide variety of functional groups.

Metal-Free Approaches: To further enhance the green credentials of the synthesis, metal-free methods have been explored. An iodine-tert-butyl hydroperoxide (TBHP) system, for example, can promote the sulfonylation of amines using N-hydroxy sulfonamides in an eco-friendly solvent. rsc.org

Table 2: Modern Catalytic Methods for Sulfonamide Synthesis

Method Catalyst Reactants Key Features Reference
Cross-Coupling Palladium Arylboronic Acid, SO₂, Amine One-pot synthesis, broad scope nih.govorganic-chemistry.org
Cross-Coupling Copper(I) Chloride Sulfonyl Azide, Boronic Acid Mild, room temperature, base-free organic-chemistry.org
Oxidative Coupling Copper Salt Sodium Sulfinate, Aniline, K₂S₂O₈ One-step, radical pathway acs.org
Metal-Free Oxidation Iodine/TBHP N-Hydroxy Sulfonamide, Amine Eco-friendly solvent (2-MeTHF) rsc.org

Optimized Reaction Conditions and Solvent Systems

Optimizing reaction conditions, particularly the choice of solvent, is a cornerstone of green chemistry. The goal is to reduce or eliminate the use of volatile organic compounds (VOCs) and to minimize energy consumption.

Traditional sulfonamide syntheses often use chlorinated solvents or pyridine. Modern protocols emphasize the use of greener alternatives. Water is an ideal green solvent, and methods have been developed to conduct sulfonamide synthesis in aqueous media, often facilitated by microwave or ultrasound assistance to accelerate the reaction. nih.gov For instance, the selective alkylation of anilines with 2-chloroethanol (B45725) to produce key precursors like N-(2-hydroxyethyl)anilines has been successfully achieved in water without any catalyst. tandfonline.comtandfonline.com

Other green solvents such as γ-valerolactone (GVL), isopropyl acetate (B1210297) (iPrOAc), or n-butyl acetate (nBuOAc) have been successfully used in the copper-catalyzed synthesis of aryl sulfonamides. acs.org Microwave-assisted synthesis directly from sulfonic acids or their sodium salts also represents a significant improvement, offering high yields and short reaction times without the need for pre-forming the sulfonyl chloride. organic-chemistry.org

Table 3: Comparison of Solvent Systems in Amine Synthesis

Reaction Solvent System Conditions Advantages Reference
N-alkylation of Aniline Dichloromethane, Triethylamine Traditional Well-established -
N-alkylation of Aniline Water 80 °C, Catalyst-free Green solvent, high selectivity, no catalyst tandfonline.comtandfonline.com
Sulfonamide Synthesis Pyridine, Dichloromethane Traditional Effective base and solvent researchgate.net
Sulfonamide Synthesis Sulfolane, GVL, nBuOAc Copper catalyst Green, biodegradable solvents acs.org

Precursor Synthesis and Functionalization

The availability and synthesis of the key precursor, 2-(4-aminophenyl)ethanol, is paramount. Several synthetic pathways exist for its preparation, starting from simple, commercially available materials.

One common and efficient route begins with 4-nitrophenethyl alcohol. nih.gov This nitro-substituted precursor can be synthesized and is then reduced to the corresponding amine. The reduction of the nitro group is a well-established transformation that can be achieved under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a clean and efficient method. google.com Alternatively, chemical reducing agents such as stannous chloride (SnCl₂) in an alcoholic solvent can be employed. researchgate.net

Another direct approach is the alkylation of aniline. A green synthetic protocol has been developed for the selective mono-alkylation of aniline with 2-chloroethanol in water. tandfonline.comtandfonline.com This method is notable for being catalyst-free and highly selective for the desired N-(2-hydroxyethyl)aniline over the dialkylated byproduct. Ionic liquids have also been explored as recyclable catalysts and solvents for this reaction, offering mild conditions and high yields. google.com

For the Michael addition pathway, the precursor 4-vinylaniline is required. This compound, also known as 4-aminostyrene, can be prepared via the dehydration of 2-(4-aminophenyl)ethanol prepchem.com or through the reduction of 3-nitrostyrene (B1585535) using a palladium catalyst. sigmaaldrich.com

for this compound

The synthesis of the chemical compound this compound involves a series of strategic steps, primarily focusing on the formation of the aniline and benzenesulfonyl chloride precursors, followed by their reaction to form the final product. The methodologies employed are designed to ensure high yields and purity of the target molecule.

Preparation of Substituted Anilines

Another method for preparing substituted anilines involves the Mannich reaction. This reaction can be used to introduce an aminomethyl group onto an aniline ring. For example, 2,6-dialkyl-4-dialkylaminomethylanilines can be synthesized by reacting a secondary amine and an aldehyde with a primary aniline that has a free para position and substituted ortho positions, in the presence of an acid catalyst. google.com

In some cases, the desired aniline derivative can be synthesized from a precursor already containing a modified ethyl group. For example, 4-(2-aminoethyl)aniline can be prepared from anhydrous potassium p-(2-aminoethyl)benzene sulfonate by reacting it with potassium amide in liquid ammonia. prepchem.com

It is also important to consider the use of protecting groups during the synthesis. The amino group of aniline is highly reactive and can lead to undesirable side reactions. Therefore, it is often protected as an acetanilide, which is less reactive. The protecting acetyl group can then be removed in the final step of the synthesis.

Synthesis of Benzenesulfonyl Chloride Precursors

Benzenesulfonyl chloride is a key reagent in the synthesis of this compound. There are several established methods for its preparation.

One common method involves the reaction of benzenesulfonic acid or its salts with a chlorinating agent. orgsyn.org Phosphorus pentachloride and phosphorus oxychloride are frequently used for this purpose. orgsyn.orgprepchem.com For example, sodium benzenesulfonate (B1194179) can be heated with phosphorus pentachloride or phosphorus oxychloride to produce benzenesulfonyl chloride. orgsyn.orgprepchem.com

Another widely used method is the chlorosulfonation of benzene (B151609) using chlorosulfonic acid. orgsyn.org This reaction directly introduces the chlorosulfonyl group onto the aromatic ring.

The choice of method can depend on the desired scale and available starting materials. For instance, the reaction of benzenesulfonic acid with thionyl chloride in the presence of a sulfonating agent can also yield benzenesulfonyl chloride with high purity. google.com

The synthesis of substituted benzenesulfonyl chlorides can be achieved by starting with the corresponding substituted aniline. For example, m-trifluoromethylbenzenesulfonyl chloride can be prepared from α,α,α-trifluoro-m-toluidine through a diazotization reaction followed by reaction with sulfur dioxide and cuprous chloride. orgsyn.org

Scale-Up Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

One of the primary concerns is the management of reaction conditions. For example, in the synthesis of benzenesulfonyl chloride using phosphorus pentachloride and sodium benzenesulfonate, the temperature must be carefully controlled between 170-180°C to ensure a good yield. orgsyn.org On a larger scale, maintaining a uniform temperature throughout the reaction mixture becomes more challenging.

The choice of reagents and solvents is also critical. For instance, while some laboratory procedures might use solvents like diethyl ether, their high flammability and volatility can pose significant risks in a larger-scale setup. rsc.org Alternative, less hazardous solvents may need to be identified and validated.

The work-up procedure is another important aspect. In the laboratory, extractions and distillations are common purification techniques. wisc.eduprepchem.com However, on a larger scale, these processes can be time-consuming and generate significant amounts of waste. Alternative purification methods, such as crystallization or precipitation, might be more practical. orgsyn.org

Furthermore, the economic viability of the process is a key consideration. The cost of starting materials, reagents, and energy consumption must be carefully evaluated. For example, an efficient synthesis of vinyl sulfones has been developed using commercially available sulfinic acid sodium salts and dibromides, which is a cost-effective and environmentally friendly approach. organic-chemistry.org The scalability of such methods is a significant advantage. organic-chemistry.orgacs.orgrsc.org

Finally, safety is paramount. A thorough risk assessment should be conducted for each step of the synthesis, considering the potential hazards associated with the chemicals and the experimental operations. orgsyn.org

Chemical Reactivity and Transformations

Reactions at the Aniline (B41778) Nitrogen Moiety

The primary amino group (-NH2) attached to the aromatic ring is a key site of reactivity, readily participating in reactions typical of anilines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

Acylation Reactions

The nitrogen atom of the aniline moiety in 4-[2-(Benzenesulfonyl)ethyl]aniline is nucleophilic and can react with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acyl derivatives (amides). This reaction is fundamental in organic synthesis, often employed as a strategy to protect the amino group or to modify the electronic properties of the molecule. libretexts.org For instance, the acetylation of an aniline derivative can significantly reduce the activating effect of the amino group on the aromatic ring. libretexts.org The reaction with benzenesulfonyl chloride, a process used to synthesize sulfonamides, is also a form of acylation. wikipedia.orgresearchgate.net

Table 1: Representative Acylation Reactions

Acylating AgentProductReaction Type
Acetyl Chloride (CH₃COCl)N-(4-(2-(phenylsulfonyl)ethyl)phenyl)acetamideAcetylation
Benzoyl Chloride (C₆H₅COCl)N-(4-(2-(phenylsulfonyl)ethyl)phenyl)benzamideBenzoylation
Acetic Anhydride ((CH₃CO)₂O)N-(4-(2-(phenylsulfonyl)ethyl)phenyl)acetamideAcetylation

Alkylation Reactions

The aniline nitrogen can undergo N-alkylation with alkylating agents like alkyl halides. However, such reactions can be challenging. Friedel-Crafts alkylation conditions are often incompatible with anilines because the strongly basic nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the desired reaction. libretexts.orggoogle.com Alternative methods, such as visible-light-induced N-alkylation, have been developed to overcome these limitations for anilines. nih.gov For this compound, N-alkylation would introduce alkyl substituents onto the nitrogen atom, forming secondary or tertiary amines depending on the reaction conditions and stoichiometry.

Table 2: Representative Alkylation Reactions

Alkylating AgentExpected Product (Mono-alkylation)Reaction Type
Methyl Iodide (CH₃I)N-methyl-4-(2-(phenylsulfonyl)ethyl)anilineN-Methylation
Ethyl Bromide (CH₃CH₂Br)N-ethyl-4-(2-(phenylsulfonyl)ethyl)anilineN-Ethylation
Benzyl Chloride (C₆H₅CH₂Cl)N-benzyl-4-(2-(phenylsulfonyl)ethyl)anilineN-Benzylation

Schiff Base Formation

A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. edu.krdderpharmachemica.com The primary amino group of this compound can react with various carbonyl compounds, typically under mild, acid-catalyzed conditions, to yield the corresponding N-substituted imine derivatives. Research on the closely related compound 4-(2-aminoethyl)benzenesulfonamide (B156865) demonstrates its successful reaction with a range of aromatic aldehydes to form Schiff bases, which can subsequently be reduced to secondary amines. nih.gov This indicates a high likelihood of similar reactivity for this compound.

Table 3: Schiff Base Formation with Various Aldehydes

AldehydeResulting Schiff Base Product Name
Benzaldehyde(E)-N-benzylidene-4-(2-(phenylsulfonyl)ethyl)aniline
4-Methoxybenzaldehyde(E)-N-(4-methoxybenzylidene)-4-(2-(phenylsulfonyl)ethyl)aniline
4-Hydroxybenzaldehyde(E)-4-(((4-(2-(phenylsulfonyl)ethyl)phenyl)imino)methyl)phenol
4-Methylbenzaldehyde(E)-N-(4-methylbenzylidene)-4-(2-(phenylsulfonyl)ethyl)aniline

Reactivity of the Benzenesulfonyl Moiety

Stability and Reactivity under Diverse Conditions

The sulfonamide linkage within the benzenesulfonyl group is known for its stability. acs.orgnih.gov Benzenesulfonyl chloride, a related compound, is stable in cold water but undergoes hydrolysis upon heating. wikipedia.orgcdnsciencepub.com Sulfonated aromatic compounds have shown good stability when stored in water at an acidic pH and at lower temperatures. nih.gov The amide group within a sulfonamide structure is generally less reactive than a typical carboxylic acid amide. This stability makes the benzenesulfonyl group a reliable structural component in many chemical applications.

Potential for Further Functionalization

Despite its inherent stability, the sulfonamide group is not entirely inert. acs.orgnih.gov Modern synthetic chemistry has developed strategies for the late-stage functionalization of sulfonamides. These methods often proceed by converting the sulfonamide into a more reactive intermediate. For example, photocatalytic approaches can generate sulfonyl radical intermediates from N-sulfonylimines. acs.org Another strategy involves the conversion of primary sulfonamides into sulfonyl chlorides or fluorides, which can then be coupled with various nucleophiles. nih.gov These advanced techniques unlock the potential to further modify the benzenesulfonyl part of the this compound molecule, allowing for the introduction of new functional groups and the synthesis of complex derivatives. nih.gov

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The outcome of such reactions on this compound is directed by the substituents on its two aromatic rings.

The aniline portion of the molecule contains a primary amino group (-NH2), which is a powerful activating group and an ortho, para-director. byjus.com This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring, stabilizing the carbocation intermediate (the Wheland intermediate) formed during the attack by an electrophile. masterorganicchemistry.combyjus.com Consequently, electrophiles will preferentially attack the positions ortho to the amino group (positions 3 and 5). The para position is already occupied by the 2-(benzenesulfonyl)ethyl group.

Conversely, the second aromatic ring is substituted with a sulfonyl group (-SO2-), which is strongly deactivating and a meta-director. This deactivation makes the benzenesulfonyl ring significantly less reactive towards electrophiles than the activated aniline ring.

Common EAS reactions include:

Halogenation: In the presence of bromine water, aniline undergoes rapid substitution at all available ortho and para positions to yield 2,4,6-tribromoaniline. byjus.com For this compound, halogenation would be expected to occur primarily at the 3 and 5 positions of the aniline ring.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid can be complex. While the amino group is an ortho, para-director, the strongly acidic conditions can protonate it to form the anilinium ion (-NH3+). byjus.comchemistrysteps.com This anilinium group is a deactivating, meta-directing group. byjus.comchemistrysteps.com Therefore, the nitration of this compound could yield a mixture of products.

Sulfonation: Treating aniline with concentrated sulfuric acid leads to the formation of anilinium hydrogen sulfate (B86663), which upon heating, rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.comchemistrysteps.com For the target molecule, sulfonation would likely occur on the activated aniline ring.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Ring Activating/Deactivating Directing Effect Expected Substitution Positions
-NH₂ (Amino) Aniline Ring Strongly Activating ortho, para 3, 5
-SO₂R (Sulfonyl) Benzenesulfonyl Ring Strongly Deactivating meta 3', 5'

Nucleophilic Substitution Reactions

The chemical nature of this compound allows it to participate in nucleophilic substitution reactions primarily through its amino group.

The nitrogen atom of the aniline's amino group possesses a lone pair of electrons, making it nucleophilic. quora.com This allows it to attack electrophilic centers. For example, anilines react with acyl halides or anhydrides in a nucleophilic acyl substitution reaction. Acetylation of aniline with acetic anhydride, for instance, forms acetanilide. byjus.com This reaction can be used to temporarily protect the amino group or modulate its activating effect in electrophilic substitution reactions. libretexts.org

While the amino group acts as a nucleophile, the aromatic rings of the compound are electron-rich and thus resistant to nucleophilic aromatic substitution (NAS). quora.com NAS reactions typically require an aromatic ring to be substituted with at least one powerful electron-withdrawing group (like a nitro group) and a good leaving group. youtube.com The rings in this compound are not sufficiently electron-poor to be susceptible to this type of reaction under normal conditions.

Table 2: Nucleophilicity of the Amino Group

Reaction Type Role of Aniline Moiety Example Reagent Product Type
Nucleophilic Acyl Substitution Nucleophile Acetyl Chloride N-acylated aniline (Amide)
Nucleophilic Alkylation Nucleophile Alkyl Halide N-alkylated aniline

Exploration of Rearrangement Mechanisms

While no rearrangement mechanisms have been documented specifically for this compound itself, studies on structurally related sulfonyl aniline derivatives provide insight into potential transformations.

Research on the thermal rearrangement of N-arylsulfamates has shown that they convert to the corresponding para-aminobenzene sulfonates. nih.gov Mechanistic studies, including those using radiolabeling, indicate that this transformation is not an intramolecular process (i.e., a "sulfate walk" around the ring). nih.gov Instead, it is believed to proceed via an intermolecular mechanism where sulfur trioxide (SO3) is eliminated from the sulfamate (B1201201) and then reattaches to the para position of the aniline ring through an electrophilic aromatic substitution. nih.gov

Another relevant study reports an aminative rearrangement of O-(arenesulfonyl)hydroxylamines, which yields ortho-sulfonyl anilines with high regioselectivity. nih.gov Crossover experiments demonstrated that this reaction also proceeds through an intermolecular mechanism. The proposed pathway involves the formation of an ionic sulfonate and a radical cation, which then recombine. nih.gov

These examples from the literature strongly suggest that any potential rearrangement of N-sulfonylated derivatives of this compound would likely occur through an intermolecular pathway rather than an intramolecular shift of the sulfonyl group.

Table 3: Characteristics of Related Sulfonyl Aniline Rearrangements

Rearrangement Type Starting Material Product Proposed Mechanism Key Finding
Sulfamate Rearrangement N-Arylsulfamate para-Aniline Sulfonate Intermolecular (via SO₃ elimination/re-addition) nih.gov Ruled out intramolecular "walk" mechanism. nih.gov
Aminative Rearrangement O-(Arenesulfonyl)hydroxylamine ortho-Sulfonyl Aniline Intermolecular (via radical cation and sulfonate anion) nih.gov Crossover experiments confirm intermolecular nature. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-[2-(Benzenesulfonyl)ethyl]aniline, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive structural information.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: those on the aniline (B41778) ring, the benzenesulfonyl ring, and the ethyl bridge connecting them.

The protons on the 4-substituted aniline ring are anticipated to appear as a characteristic AA'BB' system, with two doublets in the aromatic region. The protons ortho to the amino group (H-3/H-5) would be shifted upfield due to the electron-donating nature of the -NH₂ group, while the protons ortho to the ethylsulfonyl group (H-2/H-6) would be shifted downfield. The protons of the benzenesulfonyl group would likely present as complex multiplets. The ethyl bridge protons would appear as two triplets, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups. A broad singlet for the amine (-NH₂) protons is also expected, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aniline -NH₂ Variable Broad Singlet
Aniline H-2, H-6 ~6.9-7.2 Doublet
Aniline H-3, H-5 ~6.5-6.7 Doublet
Benzenesulfonyl H-2', H-6' ~7.8-8.0 Multiplet (Doublet of Doublets)
Benzenesulfonyl H-3', H-4', H-5' ~7.4-7.7 Multiplet
-SO₂-CH₂- ~3.3-3.5 Triplet

Note: These are estimated values based on standard NMR principles.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to molecular symmetry, fewer than the total 14 carbon atoms would be observed. The aniline ring would show four distinct signals, and the monosubstituted benzenesulfonyl ring would also show four signals. The two aliphatic carbons of the ethyl bridge would each produce a unique signal.

The carbon attached to the nitrogen (C-4) would be shielded, appearing at a lower chemical shift, while the carbon attached to the ethylsulfonyl group (C-1) would be deshielded. The carbons of the benzenesulfonyl group would appear at typical aromatic chemical shifts, with the carbon directly bonded to the sulfone group (C-1') being the most deshielded in that ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aniline C-1 ~128-132
Aniline C-2, C-6 ~129-131
Aniline C-3, C-5 ~114-116
Aniline C-4 ~145-148
Benzenesulfonyl C-1' ~138-141
Benzenesulfonyl C-2', C-6' ~127-129
Benzenesulfonyl C-3', C-5' ~129-131
Benzenesulfonyl C-4' ~133-135
-SO₂-CH₂- ~55-60

Note: These are estimated values based on standard NMR principles.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the ethyl bridge (-CH₂-CH₂-) and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connectivity between the ethyl bridge and the two aromatic rings, for instance, by showing a correlation from the benzylic protons (-Ar-CH₂-) to the quaternary carbon of the aniline ring (C-1).

Solid-State NMR (ssNMR), particularly ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning), could be employed to study the compound in its solid, crystalline form. This technique provides information about the molecular structure and packing in the solid state, which can differ from the solution state.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Symmetric & Asymmetric Stretch 3300-3500
Aromatic C-H C-H Stretch 3000-3100
Aliphatic C-H C-H Stretch 2850-2960
Aromatic C=C C=C Stretch 1500-1600

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum would be dominated by absorptions from the aniline and benzenesulfonyl chromophores. The aniline moiety typically shows two absorption bands (a primary band around 230-240 nm and a secondary benzenoid band around 280-290 nm) arising from π→π* transitions. The presence of the sulfone group and the alkyl bridge would likely cause shifts in these absorption maxima (λ_max).

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, thereby confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₁₄H₁₅NO₂S, corresponding to a molecular weight of 261.34 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 261. Key fragmentation patterns would likely include:

Cleavage of the C-C bond in the ethyl bridge.

Loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfones, leading to a fragment at m/z 197.

Benzylic cleavage to form a stable tropylium-like ion or other resonance-stabilized fragments.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. To date, no crystal structure for this compound has been deposited in public databases.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Aniline

Determination of Molecular Conformation and Geometry

The precise three-dimensional arrangement of atoms in this compound is determined using single-crystal X-ray diffraction. While specific crystallographic data for this exact compound is not widely published, analysis of closely related aromatic sulfonamides and N-alkylanilines allows for a detailed prediction of its molecular geometry. rsc.orgnih.gov

The molecule consists of a central ethyl bridge connecting a p-substituted aniline ring and a phenylsulfonyl group. The conformation is largely defined by the torsion angles around the C-C and C-S bonds of the ethylsulfonyl linker. In similar conformationally flexible sulfoesters and sulfonamides, the ethyl spacer allows the molecule to adopt various conformations, such as syn, anti, or midway, to facilitate or avoid intramolecular interactions. rsc.org For sulfonamide derivatives, an anti or midway conformation is common, which would place the two aromatic rings away from each other. rsc.org

The geometry around the sulfur atom is a distorted tetrahedron, a typical feature for sulfonamides. nih.gov The dihedral angle between the two aromatic rings is a key parameter. In related Schiff base compounds containing a sulfonyl group, this angle can vary significantly, for instance, a dihedral angle of 59.59 (8)° was observed between a methylsulfonyl benzene (B151609) ring and a chlorobenzene (B131634) ring. guidechem.com In another case, the dihedral angle between two aromatic rings in a related Schiff base was found to be 62.07 (18)°. guidechem.com For (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the aromatic rings are inclined to each other by 46.01 (6)°. iucr.org Based on these related structures, a significant twist between the aniline and benzenesulfonyl rings of this compound is expected.

Below is an interactive table of expected bond lengths and angles based on data from analogous structures.

ParameterAtom 1Atom 2Atom 3Expected Value
Bond Length SO1~1.43 Å
Bond Length SO2~1.43 Å
Bond Length SC(ethyl)~1.77 Å
Bond Length SC(phenyl)~1.77 Å
Bond Length NC(aniline)~1.40 Å
Bond Angle O1SO2~119-120°
Bond Angle OSC~107-108°
Bond Angle CSC~105-106°
Bond Angle C(ethyl)C(ethyl)C(aniline)~112°

Note: The values presented are typical and may vary for the specific compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in aromatic sulfonamides. rsc.org Different polymorphs arise from variations in molecular conformation and/or intermolecular interactions, leading to different crystal packing arrangements. These different forms can exhibit distinct physical properties.

While no specific studies on the polymorphism of this compound have been reported, research on analogous fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides has shown that the presence of different functional groups can lead to the formation of stable and metastable polymorphs. rsc.org These polymorphs can differ in their hydrogen bonding patterns (forming dimers or one-dimensional chains) and the nature of their layer-forming interactions (e.g., CH/F vs. π/π). rsc.org Given the conformational flexibility of the ethyl linker and the presence of strong hydrogen bonding motifs, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

The crystal packing in related compounds often involves the assembly of molecules into layers or three-dimensional networks through the interplay of hydrogen bonds and π-π stacking. nih.govresearchgate.netresearchgate.net For example, in diethylammonium (B1227033) aniline-4-sulfonate, layers of cations are sandwiched between bilayers of aniline sulfate (B86663) moieties, all held together by a 3D network of hydrogen bonds. nih.gov

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample. This data is used to confirm the empirical formula of a newly synthesized compound and to assess its purity. The molecular formula for this compound is C₁₄H₁₅NO₂S. guidechem.com

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements.

Table of Theoretical Elemental Composition

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 14 168.154 64.34
Hydrogen H 1.008 15 15.120 5.79
Nitrogen N 14.007 1 14.007 5.36
Oxygen O 15.999 2 31.998 12.24
Sulfur S 32.06 1 32.06 12.27

| Total | | | | 261.339 | 100.00 |

Experimentally, these percentages are determined through techniques like combustion analysis. In this method, a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. The amount of sulfur is typically determined by other methods, such as inductively coupled plasma (ICP) or titration after oxidation. A close agreement between the experimentally found percentages and the calculated theoretical values provides strong evidence for the compound's identity and purity. For instance, syntheses of various aniline derivatives are often confirmed using elemental CHN analysis. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For molecules structurally related to 4-[2-(Benzenesulfonyl)ethyl]aniline, such as 4,4'-sulfonyldianiline (dapsone), DFT calculations using the B3LYP functional and a 6-311G** basis set have been employed to determine optimized geometries. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The electronic structure of a molecule dictates its reactivity and physical properties. In dapsone, the presence of amino groups in the para positions of the phenyl rings introduces notable electronic effects compared to the parent diphenylsulfone molecule. researchgate.net For this compound, the aniline (B41778) moiety is expected to significantly influence the electron distribution across the benzenesulfonyl group. The sulfonyl group, being a strong electron-withdrawing group, will polarize the molecule, affecting the charge distribution on the aniline ring.

Table 1: Representative Optimized Geometric Parameters for a Related Sulfonyldianiline Structure

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311G**)
Bond LengthS-O1.47 Å
Bond LengthS-C1.79 Å
Bond LengthC-N1.39 Å
Bond AngleO-S-C107.2°
Bond AngleS-C-C117.8°
Dihedral AngleC-S-C-C90.2°

Data based on calculations for 4,4'-sulfonyldianiline. researchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov

For related benzenesulfonamide (B165840) derivatives, the HOMO and LUMO energies have been calculated to understand their reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and likely to be more chemically reactive. nih.govnih.gov In a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related sulfonamide-containing compound, a small HOMO-LUMO energy gap was indicative of its chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed over the electron-deficient benzenesulfonyl moiety.

Table 2: Frontier Molecular Orbital Energies for Related Benzenesulfonamide Derivatives

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative 4a-9.127-0.9248.203
Derivative 4b-9.134-0.9218.213
Derivative 4c-9.129-0.9228.207
Derivative 4d-9.132-0.9308.202

Data from a QSAR study on novel benzenesulfonamide derivatives.

Vibrational frequency analysis, typically performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. These calculations are essential for identifying characteristic functional groups and confirming the optimized structure as a true energy minimum.

For related molecules like dapsone, DFT calculations have been used to assign vibrational modes. researchgate.net The vibrational spectra of this compound would be expected to show characteristic peaks for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), S=O stretching of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹), and various C-H and C-C stretching and bending modes from the aromatic rings and the ethyl linker. A normal coordinate analysis can provide a detailed assignment of each vibrational mode. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations solve Newton's equations of motion for a system of atoms, offering insights into conformational changes, intermolecular interactions, and the influence of a solvent environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Chemical Descriptors Focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure.

For benzenesulfonamide derivatives, QSAR studies have been performed to understand the structural requirements for their biological activities. nih.govnih.govresearchgate.netlookchem.com These studies utilize a wide range of chemical descriptors, which can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the molecule's lipophilicity, often represented by LogP.

A QSAR model for a series of compounds including this compound would involve the calculation of these descriptors to build a mathematical equation that predicts activity.

Table 3: Common Chemical Descriptors Used in QSAR Studies of Benzenesulfonamide Derivatives

Descriptor TypeExample DescriptorsInformation Encoded
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, Polarity
StericMolecular Weight, Molar RefractivitySize, Shape, Polarizability
TopologicalWiener Index, Kier & Hall IndicesMolecular Branching and Complexity
HydrophobicLogPLipophilicity/Hydrophilicity Balance

Molecular Docking and Binding Interaction Studies (Excluding Biological Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.

Docking studies on various benzenesulfonamide derivatives have shown that the sulfonamide group often plays a crucial role in binding, frequently forming hydrogen bonds and coordinating with metal ions in the active sites of metalloenzymes like carbonic anhydrases. nih.govtandfonline.comtandfonline.com The aniline portion of this compound could also participate in important interactions, such as hydrogen bonding and π-π stacking with aromatic amino acid residues in a protein's binding pocket. The ethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding. The binding affinity is typically quantified by a docking score, with more negative values indicating a more favorable interaction. tandfonline.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the intuitive chemical language of Lewis structures, lone pairs, and bonds. uni-muenchen.dewikipedia.org This analysis examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT). uni-muenchen.deresearchgate.net The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.dewisc.eduwisc.edu For each donor (i) and acceptor (j) interaction, a stabilization energy E(2) is calculated, which reflects the magnitude of the delocalization from the idealized Lewis structure. researchgate.netresearchgate.net

In the case of this compound, the aniline ring, with its electron-rich amino group (-NH₂), acts as a potent electron donor. Conversely, the benzenesulfonyl group (-SO₂Ph) serves as a strong electron acceptor due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. The ethyl bridge provides a pathway for electronic communication between these two opposing functionalities.

The primary donor-acceptor interactions predicted for this molecule would involve the delocalization of electron density from the lone pair of the aniline's nitrogen atom (n_N) and the π-orbitals of the aniline's phenyl ring (π_aniline) into the antibonding orbitals of the benzenesulfonyl group (σ_S-O, π_sulfonyl). These interactions are indicative of a significant intramolecular charge transfer from the donor end to the acceptor end of the molecule.

Table 1: Theoretical Major Donor-Acceptor Interactions in this compound from NBO Analysis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π (C_aniline - C_aniline)σ* (C_ethyl - S_sulfonyl)Moderateπ → σ
π (C_aniline - C_aniline)π (C_sulfonyl - C_sulfonyl)Significantπ → π
n (N_amino)σ (C_aniline - C_ethyl)Moderaten → σ
n (N_amino)π (C_sulfonyl - C_sulfonyl)Highn → π*

Note: The E(2) values are qualitative descriptions as specific computational results for this molecule are not available. The interactions listed represent the most probable significant charge transfer pathways.

Nonlinear Optical (NLO) Properties Prediction

Molecules possessing a strong donor-acceptor framework, connected by a π-conjugated system, are prime candidates for exhibiting significant nonlinear optical (NLO) properties. ipme.ruoptica.org These properties are manifested when a material interacts with an intense electromagnetic field, such as a laser beam, resulting in a nonlinear response. This response is critical for applications in optoelectronics, including optical switching and signal processing. ipme.ru

The key parameter for assessing molecular NLO activity is the first hyperpolarizability (β). researchgate.net A large β value is directly associated with substantial intramolecular charge transfer. ipme.ru The structure of this compound, with its distinct aniline donor and benzenesulfonyl acceptor groups, suggests a pronounced potential for NLO activity. Computational chemistry provides essential tools for the prediction of these properties. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to calculate the static and frequency-dependent hyperpolarizabilities. researchgate.netnih.gov

Computational prediction for this compound would involve calculating parameters such as the dipole moment (μ), the linear polarizability (α), and crucially, the first hyperpolarizability (β). The analysis would likely reveal a significant ground-state dipole moment due to the inherent charge separation. The first hyperpolarizability (β) is expected to be substantial, confirming the molecule's potential as an NLO material. The difference in energy between the Highest Occupied Molecular Orbital (HOMO), localized on the aniline donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the benzenesulfonyl acceptor, is another critical factor influencing NLO response.

Table 2: Predicted Key Parameters for NLO Properties of this compound

ParameterSymbolDescriptionPredicted Significance
Dipole MomentμMeasures the separation of positive and negative charges.High
PolarizabilityαThe tendency of the molecular electron cloud to be distorted by an electric field.Moderate to High
First HyperpolarizabilityβA measure of the second-order NLO response.High
HOMO-LUMO GapΔEEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.Relatively Small

Derivatization and Structure Property Relationship Studies

Design Principles for Analogues and Derivatives

The design of new molecules based on the 4-[2-(Benzenesulfonyl)ethyl]aniline scaffold is a methodical process aimed at fine-tuning its characteristics. A primary approach involves the application of established medicinal chemistry principles to enhance biological activity or to modulate physicochemical properties for materials science applications.

A cornerstone of the design strategy is the concept of isosteric and bioisosteric replacement . This involves substituting functional groups with others that possess similar steric and electronic properties. The goal is to improve interactions with biological targets or to alter metabolic pathways. The aniline (B41778) moiety, for instance, is a frequent target for derivatization. The primary amine can be transformed through acylation, alkylation, or incorporation into heterocyclic systems to modify its basicity, nucleophilicity, and hydrogen-bonding capabilities.

Another key principle is the introduction of substituents onto the aromatic rings. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density distribution across the molecule. This, in turn, impacts its reactivity, stability, and intermolecular interactions. For example, adding an electron-withdrawing group like a nitro or cyano group can increase the acidity of the aniline's N-H protons. Conversely, an electron-donating group such as a methoxy (B1213986) or alkyl group can increase the electron density on the aromatic ring, potentially making it more susceptible to electrophilic attack.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is accomplished through a variety of organic reactions that enable precise modifications at different points on the parent molecule.

The aniline ring can be modified through reactions targeting the amino group or the aromatic ring itself.

N-Alkylation and N-Acylation: The primary amine of the aniline can be readily alkylated using alkyl halides in the presence of a base, or acylated using acid chlorides or anhydrides. These reactions allow for the introduction of a diverse range of substituents.

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution, primarily at the ortho and para positions. Since the para position is already occupied, reactions such as halogenation or nitration will mainly occur at the ortho positions. The directing influence of the amino group can be controlled by protecting it, for instance, through acetylation, which can favor monosubstitution.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. Starting with a halogenated precursor of the aniline ring, this method can be used to introduce various aryl or alkylamino groups.

The benzenesulfonyl ring is less activated than the aniline ring and generally requires different synthetic approaches for substitution.

Electrophilic Aromatic Substitution on a Precursor: Substituents are often introduced onto the benzene (B151609) ring of a precursor molecule, such as benzenesulfonyl chloride, before it is used to form the final sulfone. For example, nitration of benzene, followed by sulfonation and conversion to the sulfonyl chloride, yields a nitro-substituted benzenesulfonyl chloride. This can then be reacted to produce the corresponding nitro-substituted derivative of this compound.

Nucleophilic Aromatic Substitution (SNAr): If the benzenesulfonyl ring is sufficiently activated with strong electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions, nucleophilic aromatic substitution can be used to introduce substituents like alkoxy or amino groups.

While less common, the two-carbon ethyl linker can be modified through specific synthetic routes.

Synthesis from Modified Precursors: To alter the linker, one would typically start with different building blocks. For instance, to introduce a methyl group on the linker, a propanol-based precursor could be used instead of an ethanol-based one.

Ring-Closing Metathesis (RCM): To create a more rigid, cyclic linker, RCM can be employed, provided that suitable olefinic functionalities are introduced on the linker in a precursor molecule.

Impact of Substituents on Chemical Reactivity and Stability.

The introduction of substituents onto the this compound framework has a predictable and significant impact on its chemical reactivity and stability, driven by the electronic and steric properties of the added functional groups.

The reactivity of the aniline nitrogen is highly sensitive to the electronic nature of substituents on the aniline ring. Electron-withdrawing groups (EWGs) at the ortho or meta positions decrease its basicity and nucleophilicity by inductively or resonantly withdrawing electron density from the nitrogen atom. Conversely, electron-donating groups (EDGs) increase the electron density on the nitrogen, thereby enhancing its basicity.

Table 1: Expected Impact of Substituents on Key Properties

Substituent Position Substituent Type Impact on Aniline Basicity Impact on Aromatic Ring Reactivity (Aniline Ring)
Aniline Ring (ortho, meta) Electron-Withdrawing (e.g., -NO₂, -CN) Decreases Deactivates towards electrophilic substitution
Aniline Ring (ortho, meta) Electron-Donating (e.g., -OCH₃, -CH₃) Increases Activates towards electrophilic substitution
Benzenesulfonyl Ring Electron-Withdrawing (e.g., -NO₂) Minimal direct effect Deactivates towards electrophilic substitution
Benzenesulfonyl Ring Electron-Donating (e.g., -OCH₃) Minimal direct effect Activates towards electrophilic substitution

Conformational Analysis of Derivatives

The three-dimensional conformation of this compound and its derivatives is fundamental to understanding their molecular interactions and properties. Conformational analysis focuses on the spatial arrangement of atoms and the energy associated with different conformations.

Studies of related diarylsulfones have revealed that these molecules often adopt a "folded" or "butterfly-like" conformation in the solid state, with the two aromatic rings being non-coplanar. This conformation arises from a balance between steric repulsion and stabilizing intramolecular interactions. The introduction of substituents can significantly alter the preferred conformation. For instance, a bulky substituent on one of the rings may favor a more extended conformation to minimize steric clash.

The nature of the substituents can also lead to specific non-covalent interactions, such as intramolecular hydrogen bonds, which can further stabilize certain conformations. A hydroxyl group ortho to the sulfonyl group, for example, could form a hydrogen bond with one of the sulfonyl oxygens, restricting rotation around the C-S bond and favoring a planar arrangement in that part of the molecule.

Experimental techniques provide crucial data for conformational analysis. X-ray crystallography offers definitive information about the conformation in the solid state, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, provides insights into the preferred conformation in solution.

Advanced Analytical Methodologies

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 4-[2-(Benzenesulfonyl)ethyl]aniline from reaction mixtures and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity and quantifying this compound. Given the compound's aromatic nature and the presence of chromophores (the aniline (B41778) and benzene (B151609) rings), UV detection is typically employed.

Detailed research findings indicate that reversed-phase HPLC is the most common approach for analyzing compounds containing aniline and sulfonate groups. researchgate.netnih.gov A C18 column is frequently used as the stationary phase, offering excellent separation based on hydrophobicity. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to achieve optimal separation from impurities. researchgate.netnih.govgoogle.com For instance, a method developed for detecting benzenesulfonate (B1194179) impurities used a Waters Symmetry C18 column with a gradient of acetonitrile and water, which could be adapted for this compound. researchgate.netnih.gov The method demonstrated excellent linearity (R² > 0.999) and accuracy, capable of quantifying impurities at microgram-per-milliliter levels. researchgate.netnih.gov The presence of the aniline group allows for sensitive detection at wavelengths between 250 and 350 nm. google.com

For complex mixtures, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide superior selectivity and retention, streamlining method development. helixchrom.com

Table 1: Illustrative HPLC Conditions for Analysis of Related Aniline and Benzenesulfonate Compounds

ParameterCondition 1: Benzenesulfonate Impurity Analysis researchgate.netnih.govCondition 2: General Aniline Derivative Analysis google.com
Instrument HPLC with UV DetectorHPLC with UV Detector
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm)Phenyl bonded silica (B1680970) column
Mobile Phase A: 20% AcetonitrileB: 100% AcetonitrileAqueous buffer (phosphate, acetate) and organic solvent
Elution Mode GradientIsocratic or Gradient
Flow Rate 1.0 mL/minNot Specified
Detection UVUV (250–350 nm)
Application Quantification of potential genotoxic impuritiesPurity testing and impurity detection

Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound can be challenging. Anilines and their derivatives can be polar and thermolabile, leading to poor peak shape and potential degradation in the hot GC injection port. epa.govthermofisher.com Therefore, GC analysis of such compounds often necessitates a derivatization step to create more volatile and thermally stable analogues. thermofisher.comnih.gov

EPA Method 8131, developed for aniline derivatives, utilizes a capillary GC system equipped with a nitrogen-phosphorus detector (NPD), which is highly selective and sensitive for nitrogen-containing compounds. epa.govepa.gov This minimizes interference and reduces the likelihood of false positives. epa.gov For the analysis of this compound, a derivatization process such as acylation or silylation would be required to block the active hydrogen of the amine group, thereby increasing its volatility. nih.gov A study on the determination of aniline compounds in soil by GC-Mass Spectrometry (GC-MS) also highlights the need for careful sample preparation and extraction to achieve reliable results. nih.gov

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. libretexts.orgitwreagents.com By spotting the reaction mixture alongside the starting materials on a TLC plate (typically silica gel), a chemist can qualitatively observe the consumption of reactants and the formation of the product over time. libretexts.org

The process involves applying small aliquots of the reaction mixture to the plate at various time intervals. libretexts.org The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the starting materials and the product. aga-analytical.com.pl Visualization is commonly achieved under UV light (254 nm), where the aromatic rings of the compound will appear as dark spots. researchgate.net Additionally, specific staining reagents can be used for detection; for example, a potassium permanganate (B83412) stain can visualize compounds that are susceptible to oxidation, or a ninhydrin (B49086) solution can be used to specifically detect the primary amine group of the aniline moiety, which typically appears as a colored spot. itwreagents.comresearchgate.net The completion of the reaction is indicated when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. libretexts.org

Table 2: TLC Reaction Monitoring Parameters

ParameterDescription
Stationary Phase Silica gel plates (e.g., SiliaPlate) are most common. aga-analytical.com.pl
Mobile Phase A mixture of non-polar and polar solvents (e.g., hexanes:ethyl acetate) adjusted to achieve a product Rf of ~0.3-0.5. libretexts.org
Application Capillary spotter used to apply spots of starting material(s), reaction mixture, and a co-spot (mixture of starting material and reaction mixture). libretexts.org
Visualization 1. UV light (254 nm). researchgate.net2. Chemical Stains (e.g., Potassium Permanganate, Ninhydrin, Iodine). itwreagents.comresearchgate.net
Interpretation Reaction progress is tracked by the disappearance of reactant spots and the appearance of a new product spot. libretexts.org

Electrophoretic Techniques

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), presents an alternative to chromatographic methods for the analysis of this compound. thermofisher.com CZE separates analytes based on their charge-to-size ratio in an electric field. The basic nature of the aniline functional group allows it to be protonated (become positively charged) in an acidic buffer solution. This charge enables its migration and separation within the capillary. CZE offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption. thermofisher.com

Derivatization Reagents for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a target compound, making it easier to separate or detect. greyhoundchrom.comresearchgate.net For this compound, the primary amino group is the main target for derivatization. This process can be crucial for improving detection sensitivity, especially in trace analysis using HPLC or to enable analysis by GC. nih.govddtjournal.com

In HPLC, derivatization can be performed pre-column to attach a fluorophore or a strong chromophore to the aniline nitrogen. researchgate.net This significantly lowers the limit of detection. For fluorescence detection, common reagents include dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride, DNS-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.govresearchgate.net For enhanced UV-Vis detection, reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or 1,2-naphthoquinone-4-sulfonate (NQS) can be used. researchgate.netnih.gov A liquid chromatographic method based on pre-column derivatization with NQS has been successfully used for the determination of aniline in other samples. nih.gov

In GC, derivatization is employed to increase the volatility and thermal stability of the analyte. nih.gov Reagents that perform acylation or silylation are typically used to cap the polar N-H bond of the aniline group. nih.gov

Table 3: Common Derivatization Reagents for the Aniline Functional Group

ReagentTechniquePurposeResulting Moiety
Dansyl Chloride (DNS-Cl) HPLCFluorescence DetectionHighly fluorescent dansyl derivative. nih.govresearchgate.net
9-Fluorenylmethyl Chloroformate (Fmoc-Cl) HPLCFluorescence DetectionFluorescent Fmoc derivative. nih.govresearchgate.net
o-Phthalaldehyde (OPA) HPLCFluorescence DetectionForms a fluorescent isoindole derivative (requires a thiol). nih.gov
1,2-Naphthoquinone-4-sulfonate (NQS) HPLCUV-Vis DetectionForms a colored derivative with strong UV absorbance. nih.gov
Acylating Agents (e.g., Acetic Anhydride) GCIncrease VolatilityForms a less polar, more volatile amide derivative. nih.gov
Silylating Agents (e.g., BSTFA) GCIncrease VolatilityForms a non-polar, thermally stable silyl (B83357) derivative. nih.gov

Emerging Research Applications in Materials and Chemical Sciences

Application as Versatile Building Blocks in Complex Organic Synthesis

Exploration in Materials Science (e.g., Dyes and Pigments)

There is no direct evidence in the scientific literature to suggest that 4-[2-(Benzenesulfonyl)ethyl]aniline has been specifically investigated for its properties as a dye or pigment. Although structurally similar compounds, such as other sulfonyl aniline (B41778) derivatives, are known intermediates in the dye industry, no studies have been published detailing the synthesis of dyes from this specific compound or evaluating its chromophoric properties.

Development of Novel Chemical Processes

The development of new synthetic methodologies or innovative chemical processes often involves the use of unique starting materials or catalysts. However, a review of the literature did not yield any studies where this compound was a key component in the development of a novel chemical process. Research on process optimization or the establishment of new reaction pathways involving this compound has not been published.

Use as Probe Molecules in Mechanistic Chemical Studies

Molecular probes are critical tools for elucidating reaction mechanisms. The specific structural features of this compound, such as the aniline and benzenesulfonyl groups, could theoretically make it a candidate for such studies. However, no published research could be located that describes its use to investigate reaction intermediates, transition states, or the kinetics of a particular chemical transformation.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes

The synthesis of substituted anilines and sulfonyl-containing compounds is a well-established field, yet there is always a demand for more efficient, cost-effective, and environmentally friendly methods. Future research into the synthesis of 4-[2-(Benzenesulfonyl)ethyl]aniline could focus on several key areas:

Catalytic C-H Activation: Modern synthetic strategies increasingly rely on the late-stage functionalization of complex molecules through C-H activation. researchgate.net Future work could explore the direct coupling of a substituted aniline (B41778) with a vinyl sulfone derivative via a transition-metal-catalyzed reaction, potentially offering a more atom-economical and modular route compared to traditional multi-step sequences.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher throughput and purity, which is particularly relevant for its potential use as a pharmaceutical intermediate.

Greener Synthesis: Investigations into using greener solvents, reducing the number of synthetic steps, and employing recyclable catalysts would align with the growing emphasis on sustainable chemistry. For example, adapting methods used for similar sulfonated anilines, which utilize recyclable filter liquids, could reduce waste and environmental impact. google.com The reduction of nitrobenzene (B124822) precursors using reagents like freshly prepared iron nanoparticles in water represents a greener alternative to traditional methods. chemicalbook.com

Development of Advanced Functional Materials Based on the Scaffold

The aniline and sulfone functional groups present in this compound offer multiple points for modification, making it an attractive scaffold for the development of new functional materials.

Pharmaceutical Analogs and Bioisosteres: Anilines are a common motif in many pharmaceutical compounds but can sometimes lead to metabolic instability or toxicity. nih.govcresset-group.com The this compound scaffold could serve as a starting point for creating new drug-like molecules. The sulfone group can act as a hydrogen bond acceptor, and the aniline can be functionalized to interact with various biological targets. Research into creating derivatives as potential kinase inhibitors, similar to how related structures like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) are used, could be a fruitful avenue. nih.gov

Polymer Science: The aniline nitrogen can be used as a monomer initiation site for polymerization. Future studies could explore the incorporation of this scaffold into novel polymers. The resulting materials could possess unique thermal, mechanical, or conductive properties due to the rigid benzenesulfonyl group.

Organic Electronics: Arylamines and sulfones are classes of compounds known to have applications in organic electronics. By modifying the aromatic rings or the aniline nitrogen, it may be possible to tune the electronic properties of the molecule, leading to the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Investigation of Unconventional Reactivity Patterns

The interplay between the electron-donating aniline group and the electron-withdrawing benzenesulfonyl group can lead to interesting and potentially useful reactivity.

Site-Selective Functionalization: A key challenge in organic synthesis is achieving regioselectivity. Future research could systematically investigate the selective functionalization of the two different aromatic rings. The electron-rich aniline ring is expected to be more susceptible to electrophilic aromatic substitution, while the phenyl ring of the sulfonyl group would be less reactive. Understanding and controlling this differential reactivity is crucial for using this scaffold to build more complex molecules.

Photocatalysis: The development of novel photocatalytic reactions is a rapidly expanding area. The scaffold of this compound could be explored as a substrate in new photocatalytic C-N or C-S bond-forming reactions, potentially leading to novel molecular architectures that are difficult to access through traditional thermal reactions.

Sulfone Group as a Leaving Group: While sulfones are generally stable, under certain conditions, they can act as leaving groups. Investigating the conditions under which the benzenesulfonyl moiety can be cleaved or transformed could open up new synthetic pathways, allowing the ethylaniline portion of the molecule to be used as a synthon in various reactions.

Application of Machine Learning in Scaffold Design and Property Prediction

The integration of artificial intelligence and machine learning (ML) is revolutionizing chemical research. nih.gov These computational tools can accelerate the discovery and optimization of new molecules and materials.

Predictive Modeling for Drug Discovery: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. nih.gov By generating a virtual library of derivatives of this compound, ML algorithms could screen for candidates with desirable properties for specific therapeutic targets, significantly reducing the time and cost of experimental screening. researchgate.net

Optimization of Material Properties: For applications in materials science, machine learning can predict physical properties such as thermal stability, electronic bandgap, and mechanical strength based on molecular structure. researchgate.net This allows for the in-silico design of advanced materials based on the this compound scaffold, tailored for specific applications. nsf.gov

Scaffold Hopping and Generative Models: Advanced ML techniques, including generative models, can propose entirely new molecular scaffolds with similar or improved properties compared to a starting compound. nih.gov Applying these methods to this compound could lead to the discovery of novel structural classes with enhanced performance as either pharmaceuticals or functional materials. researchgate.net

Compound Information

Q & A

Q. What are the established synthetic methodologies for 4-[2-(Benzenesulfonyl)ethyl]aniline, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sulfonation of aniline derivatives. A common approach includes reacting aniline intermediates with chlorosulfonic acid under controlled conditions (150°C for ~2 hours), followed by quenching in water to isolate sulfonyl chlorides. These intermediates are then converted to sulfonamides via ammonium hydroxide treatment . For ethyl-linked derivatives, cyclization reactions (e.g., using SOCl₂ in THF or NaH in DMF) are employed to form the benzenesulfonyl-ethyl-aniline backbone . Optimization involves adjusting stoichiometry (e.g., 1.05 eq of N-bromosuccinimide for bromination) and solvent selection (ethyl acetate for solubility control) to minimize side products .

Q. What spectroscopic techniques are most effective for characterizing the sulfonamide and aniline functional groups in this compound?

  • NMR : 1^1H and 13^13C NMR are critical for identifying the aniline NH₂ group (δ ~5 ppm as a broad singlet) and sulfonyl-linked ethyl protons (δ ~3.5–4.0 ppm as a triplet). Aromatic protons appear as multiplet signals between δ 6.5–8.0 ppm .
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and aniline (N–H, ~3400 cm⁻¹) groups confirm functional group integrity .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ for C₁₃H₁₆Cl₂N₂) and detects fragmentation patterns .

Q. What are the common side reactions encountered during the sulfonation of aniline derivatives, and how can they be mitigated?

Side reactions include over-sulfonation (multiple sulfonyl group additions) and oxidation of the aniline NH₂ group. Mitigation strategies:

  • Use stoichiometric control (e.g., 10–20 parts chlorosulfonic acid per part aniline) .
  • Maintain low temperatures (<50°C) during sulfonation to prevent decomposition.
  • Employ inert atmospheres (N₂/Ar) to avoid oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles (e.g., 80.15° between aromatic planes in sulfonamide derivatives). Data collection using a Bruker APEXII diffractometer (λ = 0.71073 Å) and refinement with SHELX software can resolve steric or electronic effects influencing conformation. Hydrogen-bonding networks (e.g., N–H⋯O interactions) are mapped to explain packing motifs .

Q. How can researchers address discrepancies between computational modeling and experimental data (e.g., NMR, IR) for such compounds?

  • Validation : Compare computed (DFT) vs. experimental spectra. For example, DFT-predicted 1^1H NMR chemical shifts should align within ±0.3 ppm of observed values.
  • Crystallographic Refinement : Use experimental crystal structures (e.g., CCDC entries) to adjust computational models for torsional strain or non-covalent interactions .
  • Dynamic Effects : MD simulations can account for solvent or temperature effects that static models miss .

Q. What strategies are recommended for achieving regioselective functionalization of the benzenesulfonyl ethyl group in electrophilic substitution reactions?

  • Directing Groups : The sulfonyl group acts as a meta-director. For ortho/para functionalization, introduce electron-donating substituents (e.g., –NH₂) temporarily.
  • Protection/Deprotection : Protect the aniline NH₂ with acetyl groups before bromination (e.g., using NBS in ethyl acetate), then deprotect with HCl/EtOH .
  • Steric Control : Bulky reagents (e.g., tert-butyl bromides) favor less hindered positions on the benzene ring .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility or stability data reported for this compound in different solvents?

Contradictions often arise from impurities or hydration states. Methodological steps:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .
  • Solvent Screening : Test solubility in polar (DMSO, MeOH) vs. non-polar (toluene) solvents under controlled humidity.
  • Stability Studies : Monitor decomposition via TGA/DSC to identify degradation thresholds (e.g., >150°C) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) to minimize batch-to-batch variability .
  • Data Reporting : Include crystallographic CIF files, NMR raw data, and chromatograms in supplementary materials for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.